molecular formula C7H8S2 B072300 4-(Methylthio)thiophenol CAS No. 1122-97-0

4-(Methylthio)thiophenol

Cat. No. B072300
CAS RN: 1122-97-0
M. Wt: 156.3 g/mol
InChI Key: KYMOWQQIZINTJZ-UHFFFAOYSA-N
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Description

4-(Methylthio)thiophenol, also known as 4-(methylsulfanyl)benzenethiol, is a chemical compound with the molecular formula C7H8S2 . It has an average mass of 156.268 Da and a monoisotopic mass of 156.006744 Da .


Synthesis Analysis

Thiophenol and substituted thiophenols, such as 4-methylthiophenol (MTP), are important molecules in biological systems and are also important intermediates in the synthesis of organic substances . They have been applied to the synthesis of dyes, pharmaceuticals, pesticides, etc .


Molecular Structure Analysis

The molecular structure of 4-(Methylthio)thiophenol is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(Methylthio)thiophenol are not detailed in the search results, thiophene and its derivatives are known to be involved in a variety of chemical reactions .


Physical And Chemical Properties Analysis

4-(Methylthio)thiophenol has a density of 1.2±0.1 g/cm3, a boiling point of 252.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.0±3.0 kJ/mol, and it has a flash point of 106.7±22.6 °C .

Scientific Research Applications

Fluorescent Probe Development

4-Methylthiophenol has been used in the development of a fluorescent probe . This probe was synthesized with a simple but highly effective structure and demonstrated good characteristics such as high selectivity, low detection limit (116 nM), and fast response speed (20 min) . The fluorescence intensity was linearly related to 4-methylthiophenol concentration in the range of 0 to 2 equivalents (0–10 μM) .

Environmental Monitoring

The fluorescent probe developed using 4-Methylthiophenol has shown great potential in environmental monitoring . It demonstrated good results in the determination of the recovery rate (92.28% to 110.1%) of actual water samples .

Detection of Toxic Substances

4-Methylthiophenol is an important molecule in biological systems and an important intermediate in the synthesis of organic substances . It has been applied to the synthesis of dyes, pharmaceuticals, pesticides, etc . However, thiophenols such as 4-Methylthiophenol are highly toxic corrosive substances and highly toxic pollutants . Therefore, detecting the presence of trace amounts of thiophenols is of great benefit to both the environment and biological systems .

Synthesis of Pesticides

Thiophenol and its derivatives, including 4-Methylthiophenol, are extensively used in the chemical industry for preparing pesticides .

Synthesis of Polymers

4-Methylthiophenol is also used in the synthesis of polymers .

Synthesis of Pharmaceuticals

In the pharmaceutical industry, 4-Methylthiophenol is used for preparing various drugs .

Safety And Hazards

4-(Methylthio)thiophenol is harmful if swallowed and causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

While specific future directions for 4-(Methylthio)thiophenol are not detailed in the search results, it is worth noting that a fluorescent probe for the detection of 4-methylthiophenol was successfully synthesized, demonstrating potential for environmental monitoring .

properties

IUPAC Name

4-methylsulfanylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMOWQQIZINTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149957
Record name 4-(Methylthio)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)thiophenol

CAS RN

1122-97-0
Record name 4-(Methylthio)benzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)thiophenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylthio)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfanyl)thiophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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